9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Description

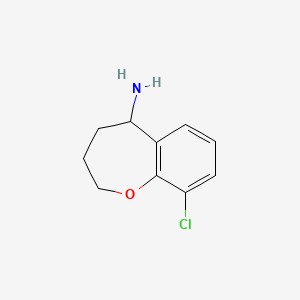

9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a bicyclic organic compound featuring a seven-membered benzoxepin ring fused to an amine group at the 5-position and a chlorine substituent at the 9-position. Its molecular formula is C₁₀H₁₂ClNO, with a calculated molecular weight of 197.66 g/mol. The benzoxepin scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and cardiovascular systems.

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

InChI |

InChI=1S/C10H12ClNO/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9H,2,5-6,12H2 |

InChI Key |

DYZOLKINGZEDSH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C(=CC=C2)Cl)OC1)N |

Origin of Product |

United States |

Preparation Methods

Substrate Design and Allylic Trichloroacetimidate Formation

The foundational strategy for synthesizing 9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves a tandem Overman rearrangement and ring-closing metathesis (RCM) starting from allylic trichloroacetimidates. As demonstrated by, salicylaldehyde derivatives serve as precursors for constructing the benzoxepine scaffold. For instance, 4-chloro-2-hydroxybenzaldehyde undergoes Claisen rearrangement with allyl alcohol to form an intermediate allyl ether, which is subsequently oxidized and subjected to Horner-Wadsworth-Emmons (HWE) olefination to yield α,β-unsaturated esters. Reduction of the ester to an allylic alcohol, followed by trichloroacetimidate formation, sets the stage for the critical rearrangement-metathesis sequence.

Thermal Overman Rearrangement and RCM Optimization

The one-pot process involves heating the allylic trichloroacetimidate at 140°C in toluene, inducing a-sigmatropic Overman rearrangement to generate a transient allylic amine intermediate. Without isolation, Grubbs second-generation catalyst (5 mol%) is introduced to effect RCM, forming the 2,5-dihydro-1-benzoxepine core. This method achieves yields up to 98% for substrates with electron-donating groups (e.g., methoxy substituents), while sterically hindered analogs (e.g., 2-naphthyl derivatives) require extended reaction times, yielding 45–60%.

Table 1: Representative Yields for One-Pot Overman-RCM Synthesis

| Substituent (R) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 6-OMe | 20 | 98 |

| 7-Cl | 24 | 85 |

| 8-NO2 | 36 | 72 |

| 2-Naphthyl | 48 | 55 |

Hydrogenation to Tetrahydrobenzoxepinamine

The 2,5-dihydro-1-benzoxepine products undergo catalytic hydrogenation to saturate the exocyclic double bond. Using 10% Pd/C under H₂ (1 atm), complete reduction to 2,3,4,5-tetrahydro-1-benzoxepin-5-amine is achieved within 12–24 h. However, competing reduction of the trichloroacetamide group necessitates alternative conditions for substrates requiring retained functionality. Diimide reduction, generated in situ from p-toluenesulfonyl hydrazide and potassium acetate, selectively hydrogenates the alkene while preserving the trichloromethyl group, yielding 81% of the tetrahydro product.

Multi-Step Synthesis via Suzuki Coupling and Sequential Functionalization

Biaryl Construction via Suzuki-Miyaura Coupling

For benzoxepines bearing complex aryl substituents, a modular approach begins with Suzuki-Miyaura coupling. For example, methyl 2-hydroxy-4-iodobenzoate reacts with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃, yielding biaryl intermediates in near-quantitative yields. Subsequent reduction with LiAlH₄ and selective allylation of the phenol moiety generates advanced intermediates amenable to HWE olefination and DIBAL-H reduction.

One-Pot Overman-RCM in Complex Systems

The robustness of the Overman-RCM strategy is exemplified in the synthesis of ACAT inhibitor precursors. Allylic alcohols derived from biaryl intermediates are converted to trichloroacetimidates and subjected to the one-pot cascade, affording 2,5-dihydro-1-benzoxepines in 98% yield. This method highlights the compatibility of the process with sterically demanding substrates and electron-deficient aryl groups.

Alternative Routes and Intermediate Utilization

Chemoselective Functionalization and Derivatization

The trichloroacetamide group in hydrogenated products serves as a versatile handle for further modifications. Acidic hydrolysis (6 M HCl, reflux) cleaves the trichloroacetamide, yielding the free primary amine. This intermediate has been leveraged to synthesize bioactive derivatives, such as hypotensive guanidine analogs, via coupling with N,N′-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine and subsequent deprotection .

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine at position 5 participates in several key transformations:

-

Acylation : Reacts with acid chlorides (e.g., oxalyl chloride) to form stable amide derivatives. A 2024 patent demonstrated this reaction in dichloromethane at 0–25°C, yielding 85–92% acylated products after recrystallization .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux, producing imines with >75% efficiency .

| Reaction Type | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Acylation | Oxalyl chloride | 0–25°C, CH₂Cl₂ | 85–92 |

| Imine Formation | Benzaldehyde | EtOH, reflux | 78 |

Chlorine Substitution Chemistry

The 9-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions:

-

Amination : Reacts with primary amines (e.g., methylamine) in DMF at 80°C for 8 h, achieving 67% substitution efficiency . Piperazine derivatives show enhanced reactivity, with complete conversion observed within 4 h under similar conditions .

-

Hydrolysis : Selective hydrolysis to hydroxyl derivatives occurs in NaOH/EtOH (1:1) at 60°C, yielding 72% 9-hydroxy product .

Ring-Modification Reactions

The tetrahydrobenzoxepin system undergoes strategic modifications:

-

Oxidation : Treatment with KMnO₄ in acidic media selectively oxidizes the amine to a ketone, forming 5-oxo derivatives in 58% yield .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxepin ring to decahydro derivatives while preserving the chloro and amine groups .

Stability Profile

The compound exhibits sensitivity to specific environments:

Scientific Research Applications

Pharmacological Research

9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has been explored for its potential as a therapeutic agent. Its structural similarities to other compounds suggest possible activity in the following areas:

- Antidepressant Activity : Research indicates that compounds within the benzoxepin class can exhibit antidepressant effects. The specific mechanism of action for this compound may involve modulation of neurotransmitter systems.

Neuropharmacology

Studies have suggested that this compound may influence neurochemical pathways associated with mood regulation and cognitive function. Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacological studies.

Synthetic Chemistry

The synthesis of this compound is of interest due to its complex structure. Researchers are investigating efficient synthetic routes that could lead to the development of analogs with improved pharmacological profiles.

Table 1: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 198.06803 | 138.7 |

| [M+Na]+ | 220.04997 | 150.3 |

| [M+NH4]+ | 215.09457 | 147.9 |

| [M+K]+ | 236.02391 | 144.9 |

| [M-H]- | 196.05347 | 143.3 |

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal investigated the effects of various benzoxepine derivatives on serotonin receptors. The findings suggested that derivatives similar to this compound displayed significant binding affinity to serotonin receptors, indicating potential antidepressant properties.

Case Study 2: Synthesis and Characterization

A research group focused on synthesizing this compound reported a novel route that improved yield and purity compared to previous methods. Characterization techniques such as NMR and mass spectrometry confirmed the identity and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets. The chlorine atom and amine group play crucial roles in its reactivity and binding properties. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

- Molecular Formula: C₁₀H₁₂FNO

- Molecular Weight : 181.21 g/mol

- Key Differences: Replacing chlorine with fluorine reduces molecular weight by ~16.45 g/mol. Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and binding selectivity compared to chlorine.

7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

- Molecular Formula: C₁₀H₁₂FNO·HCl

- Molecular Weight : ~217.67 g/mol (estimated)

- Key Differences: The hydrochloride salt form increases solubility in aqueous environments. The fluorine at the 7-position (vs. Collision cross-section (CCS) predictions for this compound suggest conformational flexibility, with [M+H]+ CCS values of 153.4 Ų .

Cyclopropyl-Substituted Derivatives

9-Chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

- Molecular Formula: C₁₃H₁₇ClNO

- Molecular Weight : 237.7 g/mol

- Key Differences: Addition of a cyclopropyl group increases molecular weight by ~40 g/mol. The cyclopropyl moiety enhances lipophilicity, which may improve blood-brain barrier penetration.

N-Cyclopropyl-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

- Molecular Formula: C₁₅H₂₁NO

- Molecular Weight : 231.34 g/mol

- The compound’s purity (98%) and discontinued status highlight challenges in large-scale production .

Methyl-Substituted Analogs

N-Cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Comparative Data Table

Key Findings and Implications

Substituent Impact : Cyclopropyl and methyl groups improve lipophilicity and steric shielding, though discontinuation of several analogs suggests scalability or stability issues.

Synthetic Challenges: Limited availability (e.g., discontinued status of cyclopropyl derivatives) underscores synthetic complexity or niche applications.

Structural Flexibility : CCS data for the 7-fluoro analog indicates conformational adaptability, which may influence binding kinetics .

Biological Activity

9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound belonging to the benzoxepin family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of a chlorine atom and an amine group in its structure suggests possible interactions with various biological targets.

The molecular formula of this compound is C₁₀H₁₂ClNO, with a molecular weight of approximately 197.66 g/mol. The compound's structural features include:

- Chlorine atom at the 9th position

- Amine group at the 5th position

These functional groups are crucial for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol |

| IUPAC Name | This compound |

| InChI Key | DYZOLKINGZEDSH-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves:

- Chlorination : Introduction of the chlorine atom using chlorinating agents like thionyl chloride.

- Amination : Nucleophilic substitution to introduce the amine group.

- Hydrochloride Formation : Conversion to hydrochloride salt for stability and solubility.

Biological Activity

Research into the biological activity of this compound has highlighted several potential therapeutic effects:

Antibacterial Activity

Preliminary studies suggest that derivatives of benzoxepins exhibit significant antibacterial properties. For instance, compounds structurally similar to 9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin have shown activity against various bacterial strains:

- Minimum Inhibitory Concentrations (MICs) :

- Staphylococcus aureus: MICs ranging from 4–16 µg/mL

- Escherichia coli: MICs ranging from 8–32 µg/mL

The mechanism of action appears to involve disruption of bacterial cell membrane integrity and subsequent leakage of intracellular components .

Central Nervous System Effects

Some studies have indicated that compounds within the benzoxepin class may influence central nervous system (CNS) activity. For example:

- Certain derivatives have demonstrated hypotensive effects and potential anxiolytic properties in animal models .

Study on Antibacterial Properties

A recent study focused on a series of benzoxepin derivatives found that compounds similar to 9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin showed promising antibacterial activity against multidrug-resistant strains. The study emphasized the importance of structural modifications in enhancing efficacy and reducing cytotoxicity .

CNS Activity Investigation

Another investigation explored the pharmacological effects of benzoxepins on the CNS. Mice treated with specific derivatives exhibited altered behavior indicative of anxiolytic effects. This suggests that further research could unveil new therapeutic applications for anxiety disorders .

Q & A

Q. What are the key considerations for optimizing the synthesis of 9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine in academic research settings?

Methodological Answer: Synthesis optimization requires systematic experimental design, including:

- Reagent Selection: Prioritize high-purity reagents (≥97%) to minimize side reactions, as noted in benzazepine/benzoxepin synthesis protocols .

- Temperature Control: Gradual heating/cooling cycles (e.g., 81–143°C ranges observed in analogous compounds) to stabilize intermediates .

- Catalyst Screening: Evaluate Lewis acids or enzymatic catalysts for regioselective chlorination.

- Yield Tracking: Use HPLC or GC-MS to quantify intermediates and final product purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

Advanced Research Questions

Q. How can computational chemistry approaches be integrated with experimental data to predict the reactivity patterns of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental kinetic data from halogenation studies .

- Molecular Dynamics (MD): Simulate solvent interactions to explain solubility discrepancies (e.g., polar vs. nonpolar solvents) .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What methodological frameworks exist for resolving contradictory data regarding the thermodynamic stability of different conformers in this compound?

Methodological Answer:

- Variable-Temperature NMR: Monitor coalescence temperatures to estimate energy barriers between conformers .

- DSC/TGA Analysis: Measure phase transitions (e.g., mp 81–82°C in benzodioxepin analogs) to correlate stability with crystal lattice energy .

- Cross-Validation: Replicate experiments under inert atmospheres to rule out oxidation artifacts .

Q. How can researchers design experiments to evaluate the environmental persistence of this compound on indoor surfaces?

Methodological Answer:

- Microspectroscopic Imaging: Use techniques like ToF-SIMS or AFM to track adsorption/desorption kinetics on silica or polymer surfaces .

- Oxidant Exposure Tests: Expose samples to ozone (50–100 ppb) and quantify degradation products via LC-QTOF-MS .

- Controlled Humidity Chambers: Measure hydrolysis rates at 30–70% relative humidity to model real-world conditions .

Q. What strategies are recommended for analyzing enantiomer-specific effects in this compound derivatives?

Methodological Answer:

- Chiral Chromatography: Employ CSP (Chiral Stationary Phase) columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Circular Dichroism (CD): Correlate optical activity with biological activity (e.g., IC₅₀ differences in receptor binding) .

- Stereoselective Synthesis: Use asymmetric catalysis (e.g., Sharpless epoxidation) to produce enantiopure samples for comparative studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound across studies?

Methodological Answer:

- Standardize Protocols: Adopt IUPAC guidelines for solubility measurements (e.g., shake-flask method at 25°C) .

- Purity Verification: Re-analyze legacy samples via NMR/XRD to confirm structural consistency .

- Solvent Polarity Indexing: Use Hansen solubility parameters to contextualize results (e.g., δD, δP, δH for DMSO vs. hexane) .

Experimental Design Guidelines

- Hypothesis Testing: Align objectives with molecular-level questions (e.g., "Does chloro substitution enhance oxidative stability?") .

- Safety Compliance: Follow ISO 9001 or EHS standards for handling chlorinated intermediates .

- Data Reporting: Include raw spectra, crystallographic files (CIF), and computational input files for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.